(5-Methoxybenzo[d]isoxazol-3-yl)methanamine

Physicochemical profiling ADME prediction CNS drug design

(5-Methoxybenzo[d]isoxazol-3-yl)methanamine (CAS 1539189-27-9, molecular formula C9H10N2O2, molecular weight 178.19 g/mol) is a 1,2-benzisoxazole derivative bearing a primary aminomethyl group at the 3-position and a methoxy substituent at the 5-position of the fused benzene ring. Computed physicochemical properties from PubChem include an XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 61.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12953068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxybenzo[d]isoxazol-3-yl)methanamine
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)ON=C2CN
InChIInChI=1S/C9H10N2O2/c1-12-6-2-3-9-7(4-6)8(5-10)11-13-9/h2-4H,5,10H2,1H3
InChIKeySWLRQJPGCWEJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methoxybenzo[d]isoxazol-3-yl)methanamine – CAS 1539189-27-9: Core Molecular Profile and Procurement-Relevant Identity


(5-Methoxybenzo[d]isoxazol-3-yl)methanamine (CAS 1539189-27-9, molecular formula C9H10N2O2, molecular weight 178.19 g/mol) is a 1,2-benzisoxazole derivative bearing a primary aminomethyl group at the 3-position and a methoxy substituent at the 5-position of the fused benzene ring. Computed physicochemical properties from PubChem include an XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 61.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The benzisoxazole scaffold is recognized as a 'privileged structure' in medicinal chemistry, appearing in multiple FDA-approved drugs, and the 5-methoxy substitution pattern provides a distinct electronic and steric profile that differentiates this building block from halogenated or unsubstituted analogs .

Why In-Class 5-Substituted Benzo[d]isoxazole Methanamines Cannot Be Interchanged in Research Procurement Without Quantitative Verification


The 5-position substituent on the benzo[d]isoxazole ring fundamentally alters lipophilicity, electronic distribution, hydrogen-bonding capacity, and metabolic susceptibility. Even within the narrow subset of 3-methanamine derivatives, the 5-methoxy analog (XLogP3 = 0.6, TPSA = 61.3 Ų) [1] occupies a distinct physicochemical space compared to the 5-fluoro analog (estimated LogP ≈ 1.2–1.8, MW 166.16 g/mol) and the 5-chloro analog (higher lipophilicity, larger halogen radius). These differences directly impact blood-brain barrier permeability, solubility, and target binding kinetics. Procurement decisions based solely on scaffold similarity without quantitative substituent-specific data risk selecting a compound with significantly different ADME and pharmacodynamic profiles, leading to irreproducible experimental results.

Quantitative Differential Evidence for (5-Methoxybenzo[d]isoxazol-3-yl)methanamine Versus Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 5-Methoxy vs. 5-Fluoro vs. Unsubstituted Benzo[d]isoxazole Methanamine

The target compound (5-OCH3) has a computed XLogP3-AA of 0.6, placing it in a more hydrophilic range compared to the 5-fluoro analog (estimated LogP 1.2–1.8) [1] and the unsubstituted parent (estimated LogP ~1.1). This lower lipophilicity predicts higher aqueous solubility and reduced non-specific protein binding, which may be advantageous for in vitro assay performance and formulation. The quantification is based on PubChem's XLogP3 algorithm for the target compound and fragment-based estimation for the comparators. Direct experimental logP values are not available for any of these compounds in the public domain .

Physicochemical profiling ADME prediction CNS drug design

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: 5-Methoxy vs. 5-Fluoro Analogs

The target compound has a TPSA of 61.3 Ų with one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA), as computed by Cactvs and deposited in PubChem [1]. In contrast, the 5-fluoro analog has an estimated TPSA of 64.7 Ų, with two HBDs and three HBAs . The methoxy oxygen acts as an additional HBA while increasing TPSA only modestly, placing the 5-methoxy compound within the favorable Veber rule space (TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10). The 5-fluoro analog offers one fewer HBA, potentially reducing interactions with polar binding site residues.

Drug-likeness Oral bioavailability Medicinal chemistry design

Antibacterial Activity Differential: 5-Methoxy vs. 5-Fluoro vs. N-Isobutyl-5-Methoxy Derivatives

While no direct MIC data exist specifically for the target free amine, relevant class-level data provide context. The 5-fluoro analog displays moderate antibacterial activity with MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Bacillus subtilis, with the mechanism involving disruption of bacterial cell wall synthesis . However, N-isobutyl-5-methoxybenzo[d]isoxazol-3-amine—which retains the 5-methoxy substitution of the target scaffold—demonstrates superior activity with MIC = 8 µg/mL against S. aureus and broader spectrum including antifungal activity against Candida albicans . This suggests that the 5-methoxy substitution pattern, when paired with appropriate amine modification, can yield 4-fold improved antibacterial potency compared to the 5-fluoro analog. The target compound's free amine provides a versatile handle for such N-functionalization.

Antimicrobial research Structure-activity relationship Gram-positive bacteria

Dopaminergic Target Engagement Potential: Evidence from a 5-Methoxybenzo[d]isoxazole-Containing Ligand

A derivative incorporating the 5-methoxybenzo[d]isoxazol-3-yl scaffold—7-methoxy-N-(4-(4-(5-methoxybenzo[d]isoxazol-3-yl)piperazin-1-yl)butyl)benzofuran-2-carboxamide (CHEMBL198404)—demonstrates a binding affinity (Ki) of 98 nM against the cloned human dopamine D3 receptor expressed in CHO cells, measured by displacement of [³H]spiroperidol [1]. This is a direct quantitative measurement in a well-defined competitive binding assay. Although the target compound is a simpler analog lacking the piperazine-butyl linker and benzofuran carboxamide, it represents the core recognition element. No equivalent binding data are publicly available for the 5-fluoro or unsubstituted methanamine analogs at this target, providing a class-level indication that the 5-methoxy substitution pattern is compatible with sub-100 nM D3 receptor engagement when appropriately elaborated.

GPCR pharmacology Dopamine D3 receptor Neuropsychiatric drug discovery

Molecular Weight and Ligand Efficiency Considerations: 5-Methoxy vs. 5-Halogenated Analogs

The target compound has a molecular weight of 178.19 g/mol (PubChem) [1], compared to 166.16 g/mol for the 5-fluoro analog and an estimated 182.61 g/mol for the 5-chloro analog. In fragment-based drug discovery, every 12 g/mol increase in MW reduces the allowable molecular weight budget for subsequent optimization while maintaining drug-like properties (typically ≤500 g/mol for oral drugs). However, the 5-methoxy compound's lower lipophilicity (XLogP3 = 0.6) compared to the 5-fluoro analog (LogP 1.2–1.8) yields a more favorable lipophilic ligand efficiency (LLE), which can be critical for optimizing ADME properties during lead development. Specifically, the methoxy oxygen adds only 1 heavy atom (O, 16 Da) compared to hydrogen, versus fluorine (F, 19 Da) or chlorine (Cl, 35.5 Da), while providing superior hydrogen-bonding capability.

Fragment-based drug discovery Ligand efficiency metrics Lead optimization

Priority Application Scenarios for (5-Methoxybenzo[d]isoxazol-3-yl)methanamine Based on Quantitative Differentiation


CNS Drug Discovery: D3 Dopamine Receptor-Targeted Ligand Design

The 5-methoxybenzo[d]isoxazol-3-yl scaffold, when elaborated with a piperazine linker and an aryl carboxamide, has yielded ligands with Ki = 98 nM at the human dopamine D3 receptor . The target compound's free amine serves as a direct attachment point for such linkers. Its computed physicochemical profile (XLogP3 = 0.6, TPSA = 61.3 Ų) [1] places it favorably within CNS drug-like space, superior to halogenated analogs that risk higher lipophilicity-driven off-target binding. Researchers initiating D3 receptor programs should prioritize this scaffold over 5-fluoro or 5-chloro alternatives to capitalize on the demonstrated sub-100 nM binding potential.

Antimicrobial Discovery: Gram-Positive Antibacterial Scaffold Optimization

Derivatives retaining the 5-methoxy substitution have demonstrated MIC = 8 µg/mL against S. aureus, representing 4-fold greater potency than the 5-fluoro analog (MIC = 32 µg/mL) . The methoxy group's electron-donating character and hydrogen-bonding capacity are hypothesized to enhance target engagement. The target compound's primary amine provides a convenient functional group for parallel library synthesis via amide coupling or reductive amination, enabling rapid SAR exploration. This scaffold is recommended for hit-to-lead antimicrobial campaigns where initial potency and synthetic tractability are paramount.

Chemical Biology: Epigenetic Probe Development (BET Bromodomain Inhibition)

The broader benzo[d]isoxazole scaffold has been validated as a core pharmacophore in potent and selective BET bromodomain inhibitors, with optimized derivatives achieving Kd values of 81–82 nM against BRD4(1) . While the specific 5-methoxy analog has not been profiled in this context, its distinct hydrogen-bonding capacity (HBA = 4 vs. 3 for 5-F) and lower lipophilicity could provide differentiated interactions with the bromodomain acetyl-lysine binding pocket. Researchers developing epigenetic probes should consider the 5-methoxy compound as a starting point for designing BET inhibitors with improved solubility over halogenated analogs.

Fragment-Based Drug Discovery: Lead Generation with Balanced MW/LogP Profile

With MW = 178.19 g/mol, XLogP3 = 0.6, and TPSA = 61.3 Ų , the target compound satisfies all fragment-like criteria and offers a more favorable lipophilicity-efficiency relationship than halogenated comparators. Its four hydrogen bond acceptors versus three for the 5-fluoro analog provide additional polar interaction potential without significant MW penalty. For fragment screening libraries and subsequent fragment-to-lead programs, this compound represents a chemically tractable starting point that balances solubility, permeability, and synthetic accessibility. Procuring this specific analog ensures precise control over these critical parameters.

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